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Compound of Interest

Compound Name: 1,1\'-Dimethylferrocene

Cat. No.: B12061282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1'-

Dimethylferrocene (C₁₂H₁₄Fe), a significant organometallic compound. The document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its structural characterization through Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy.[1]

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 1,1'-Dimethylferrocene,

facilitating easy reference and comparison.[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Multiplicity Assignment

~3.9 - 4.1 m
Cyclopentadienyl (Cp) ring

protons

~1.8 - 2.0 s Methyl (-CH₃) protons

Note: Specific chemical shifts

can vary depending on the

solvent and spectrometer

frequency.[1]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

~83 Quaternary Cp Carbon (C-CH₃)

~68 - 70 CH of Cyclopentadienyl (Cp) ring

~14 Methyl (-CH₃) Carbon

Note: Specific chemical shifts can vary

depending on the solvent and spectrometer

frequency.[1]

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 m
C-H stretch (aromatic-like Cp

ring)

~2950 - 2850 m C-H stretch (methyl)

~1450 m C-C stretch (in-ring)

~1100 s C-H in-plane bend

~800 s C-H out-of-plane bend

Note: s = strong, m = medium.

Peak positions can vary

slightly based on the sample

preparation method.[1]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1,1'-

Dimethylferrocene.[1]

Materials:
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1,1'-Dimethylferrocene

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tubes (5 mm)

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[1]

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1,1'-Dimethylferrocene in ~0.6 mL

of deuterated chloroform (CDCl₃).[1]

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[1]

Instrumentation:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.[1]

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).
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A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.[1]

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts.

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.[1]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of 1,1'-Dimethylferrocene.[1]

Materials:

1,1'-Dimethylferrocene

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle (agate or mullite)

Pellet press

FTIR Spectrometer[1]

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (~1-2 mg) of 1,1'-Dimethylferrocene with ~100-200 mg of

dry KBr powder in an agate mortar.
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Transfer the finely ground mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.[1]

Instrumentation: Place the KBr pellet in the sample holder of the FTIR spectrometer.[1]

Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.[1]

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,1'-Dimethylferrocene.[1]
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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